molecular formula C24H20N4O2 B2642536 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448135-31-6

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2642536
CAS No.: 1448135-31-6
M. Wt: 396.45
InChI Key: PGHGFMMKUCMEJX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a xanthene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Xanthene is a tricyclic compound that is the parent of several families of polycyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a xanthene backbone with a pyridine and a pyrazole ring attached via an ethyl linker. The exact 3D conformation would depend on the specific spatial arrangement and stereochemistry of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in different solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study presented an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method has been useful in preparing new N-fused heterocyclic products with good to excellent yields, demonstrating the significance of such compounds in chemical synthesis and potential applications in medicinal chemistry (Ghaedi et al., 2015).

  • Novel Heteroleptic Iridium(III) Complexes : Research into novel heteroleptic iridium(III) complexes with pyrazolylpyridine derivatives, including a carbazole group, highlights their application in polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability and impressive electroluminescence (EL) performance, indicating the potential of similar heterocyclic compounds in the development of advanced optoelectronic devices (Tang et al., 2014).

  • Pyrazolopyrimidine and Pyrazolopyridine Derivatives : The synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, achieved by condensing specific reactants under various conditions, showcases the versatility of pyrazoles as building blocks in heterocyclic synthesis. Such compounds have applications in developing new chemical entities with potential biological activities (Harb et al., 2005).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, it would depend on its interactions with biological molecules. If it’s used in materials science, it might depend on its physical and chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed as recommended by Material Safety Data Sheets (MSDS) .

Future Directions

Future studies could aim to fully characterize this compound’s properties and potential applications. This might involve detailed spectroscopic analysis, studying its reactivity, or testing its biological activity .

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-24(26-14-16-28-15-11-20(27-28)17-9-12-25-13-10-17)23-18-5-1-3-7-21(18)30-22-8-4-2-6-19(22)23/h1-13,15,23H,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHGFMMKUCMEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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